molecular formula C12H13N3O B1427303 2-(Pyrrolidin-3-yloxy)quinoxaline CAS No. 871507-12-9

2-(Pyrrolidin-3-yloxy)quinoxaline

Cat. No.: B1427303
CAS No.: 871507-12-9
M. Wt: 215.25 g/mol
InChI Key: KCNRIVPBPIRPBV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a pyrrolidin-3-yloxy group. Quinoxalines are bicyclic systems comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. The substitution of quinoxaline with pyrrolidine—a five-membered nitrogen-containing ring—introduces steric and electronic modifications that influence biological activity, solubility, and target binding. This compound’s pyrrolidine moiety, linked via an oxygen atom, may enhance solubility compared to direct amine-linked derivatives while retaining conformational flexibility for interactions with biological targets.

Properties

IUPAC Name

2-pyrrolidin-3-yloxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNRIVPBPIRPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the catalytic domain of the enzyme, thereby blocking its function. This inhibition can affect various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Comparisons

Substituent Position and Linkage
  • 2-(Pyrrolidin-3-yloxy)quinoxaline vs. 3-Pyrrolidin-1-ylquinoxalin-2-amine (CAS 480439-27-8): The target compound has a pyrrolidin-3-yloxy group at C2, whereas the latter features a pyrrolidin-1-yl group at C3 and an amine at C2.
  • 2-(8-Methoxy-coumarin-3-yl)-quinoxaline: Substituted with a coumarin moiety at C2, this compound exhibited anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1.2 µM). The coumarin group’s planar structure facilitates intercalation into DNA or inhibition of topoisomerase II, a mechanism less likely in pyrrolidine-substituted analogs due to their non-planar substituents .
Substituent Size and Electronic Effects
  • 3-Isopropylquinoxaline Derivatives: In hepatitis C virus protease inhibitors, larger substituents like isopropyl at C3 reduced potency against drug-resistant variants due to steric clashes.
  • 2-(4-Chlorophenyl)-7-(trifluoromethyl)quinoxaline: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilic character, improving interactions with hydrophobic enzyme pockets. The pyrrolidine group’s electron-donating nature might instead favor interactions with polar residues or nucleic acids .
Anticancer Activity
  • 2-(Coumarin/Phenyl)-quinoxaline Derivatives: Demonstrated IC₅₀ values of 0.5–2.5 µM against MCF-7 cells via topoisomerase II inhibition and cell cycle arrest .
  • 7-Bromo-thiazoloquinoxaline Derivatives: Showed dual anticancer and antimicrobial effects (IC₅₀ ~0.5 µM for cancer cells), attributed to thiazole’s ability to chelate metal ions in enzymes .
Antimicrobial and Antiparasitic Activity
  • BQR695 (Quinoxaline-based Anti-plasmodial Agent): Inhibits Plasmodium falciparum via PfPI4-kinase inhibition (IC₅₀ <1 µM). The dimethoxyphenyl group enhances membrane permeability, a feature absent in pyrrolidine derivatives .
  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one: Displayed broad-spectrum antimicrobial activity, likely due to the pyrrolidone ring’s ability to disrupt bacterial cell walls .

Molecular and Computational Insights

  • However, molecular docking studies suggest the pyrrolidine’s nitrogen could form hydrogen bonds with catalytic residues in kinases or proteases .
  • Resistance Profiles: Quinoxaline derivatives with smaller substituents (e.g., ethyl, methyl) show lower resistance development in pathogens. The pyrrolidine group’s moderate size may similarly delay resistance .

Biological Activity

2-(Pyrrolidin-3-yloxy)quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound features a quinoxaline core substituted with a pyrrolidine moiety. This unique structure contributes to its biological activity.

Physical Properties

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O
  • Molecular Weight : 218.25 g/mol

Research indicates that this compound may exert its effects through multiple pathways, including:

  • Kinase Inhibition : Similar quinoxaline derivatives have been shown to inhibit various kinases, which play critical roles in cell signaling and proliferation .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to suppress pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of quinoxaline derivatives, including this compound. Key findings include:

  • Cancer Cell Line Sensitivity : In vitro assays reveal that this compound exhibits selective cytotoxicity against specific cancer cell lines, with significant inhibition of cell proliferation observed .
  • Sirt6 Activation : Some derivatives have been identified as activators of Sirt6, a protein involved in cellular regulation and longevity, suggesting potential uses in cancer therapy and age-related diseases .

Case Studies

  • In Vivo Efficacy : In a lymphoma model, quinoxaline-based inhibitors demonstrated significant tumor size reduction, highlighting their potential as anti-cancer agents .
  • Cytotoxicity Assessment : A comparative study using the NCI-60 cancer cell line panel showed that certain quinoxaline derivatives had lower GI50 values than standard chemotherapeutics, indicating enhanced potency against various cancers .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnti-cancer, anti-inflammatoryKinase inhibition, Sirt6 activation
Quinoxaline Derivative ACytotoxic against leukemia cellsInduces apoptosis via kinase pathways
Quinoxaline Derivative BAnti-inflammatorySuppresses cytokine production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-substituted quinoxaline derivatives, and how are intermediates characterized?

  • Methodological Answer : A common approach involves bromination of aryl ketones (e.g., 5-bromo-2-hydroxyacetophenone) in glacial acetic acid at 60°C to generate bromomethyl intermediates. These intermediates undergo condensation with o-phenylenediamine in ethanol with sodium acetate to yield 3,4-dihydroquinoxaline derivatives (e.g., 56–61% yields). Characterization employs 1H^1H-NMR to identify isomeric structures and reaction progress, supplemented by X-ray crystallography for unambiguous confirmation . Acetylation or halogenation steps further modify substituents, monitored via TLC and mass spectrometry .

Q. Which analytical techniques are critical for verifying the purity and structure of quinoxaline derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (1H^1H- and 13C^{13}C-NMR) is essential for structural elucidation, particularly to distinguish isomers (e.g., dihydroquinoxaline vs. quinoxaline). High-resolution mass spectrometry (HRMS) confirms molecular weights, while HPLC ensures purity (>95%). For crystalline derivatives, X-ray diffraction provides definitive stereochemical data .

Q. How are preliminary biological activities of quinoxaline derivatives assessed in anticancer research?

  • Methodological Answer : Antiproliferative activity is evaluated using cell viability assays (e.g., MTT against MCF-7 breast cancer cells). IC50_{50} values are calculated from dose-response curves. Mechanism studies include cell cycle analysis (flow cytometry) and enzyme inhibition assays (e.g., topoisomerase II activity via DNA relaxation assays) .

Advanced Research Questions

Q. How can molecular docking optimize the binding affinity of quinoxaline-based PI3K inhibitors?

  • Methodological Answer : Docking tools (AutoDock Vina, Schrödinger Suite) model interactions between quinoxaline scaffolds and PI3Kα active sites. For example, 2-(4-methylsulfonylpiperazinyl)quinoxaline derivatives achieve IC50_{50} values of 24 nM by forming hydrogen bonds with Val851 and hydrophobic contacts with Trp780. Binding poses are validated via molecular dynamics simulations (100 ns) to assess stability .

Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for quinoxaline derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., antiproliferative vs. pesticidal effects) are addressed by systematic substituent variation. For instance, coumarin hybrids enhance anticancer activity (e.g., 73% inhibition in MCF-7) but reduce pesticidal potency. Comparative QSAR models using Hammett constants or logP values rationalize electronic and steric effects .

Q. How are isomerism challenges in quinoxaline synthesis addressed during structural characterization?

  • Methodological Answer : 1H^1H-NMR coupling constants and NOESY experiments differentiate diastereomers (e.g., axial vs. equatorial substituents in dihydroquinoxalines). For example, 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline shows distinct doublets (J = 8.4 Hz) for adjacent protons, while X-ray crystallography resolves absolute configurations .

Q. What computational methods predict the metabolic stability of quinoxaline-based drug candidates?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while ADMET predictors (SwissADME, pkCSM) evaluate cytochrome P450 metabolism. For instance, 2-(arylhydrazinyl)quinoxalines show reduced CYP3A4 inhibition (<10%) compared to methylated analogs, improving pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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